molecular formula C6H6ClN3O2 B14902979 3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid

3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid

Cat. No.: B14902979
M. Wt: 187.58 g/mol
InChI Key: UBNBEABICAGYQA-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid typically involves the chlorination and amination of pyrazine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile
  • 5-Methyl-2-pyrazinecarboxylic acid
  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

Uniqueness

3-Amino-6-chloro-5-methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrazine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

3-amino-6-chloro-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H6ClN3O2/c1-2-4(7)10-3(6(11)12)5(8)9-2/h1H3,(H2,8,9)(H,11,12)

InChI Key

UBNBEABICAGYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)C(=O)O)Cl

Origin of Product

United States

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